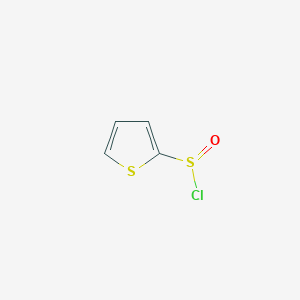
Thiophene-2-sulfinic Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-sulfinic Chloride is a chemical compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfinic Chloride can be synthesized through the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions helps in achieving high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Thiophene-2-sulfinic Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiophene derivatives.
Substitution: It participates in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as anilines and methanol are commonly employed.
Major Products:
Oxidation: Thiophene-2-sulfonic acid.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Aplicaciones Científicas De Investigación
Thiophene-2-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Thiophene-2-sulfinic Chloride involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of new compounds. The sulfur atom in the thiophene ring plays a crucial role in its reactivity, facilitating various chemical transformations.
Comparación Con Compuestos Similares
- Thiophene-2-sulfonic acid
- Thiophene-3-sulfonic acid
- Thiophene-2-sulfonamide
Comparison: Thiophene-2-sulfinic Chloride is unique due to its sulfinic chloride functional group, which imparts distinct reactivity compared to sulfonic acids and sulfonamides. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical transformations.
Propiedades
Fórmula molecular |
C4H3ClOS2 |
|---|---|
Peso molecular |
166.7 g/mol |
Nombre IUPAC |
thiophene-2-sulfinyl chloride |
InChI |
InChI=1S/C4H3ClOS2/c5-8(6)4-2-1-3-7-4/h1-3H |
Clave InChI |
YKUAYVSBTCUMEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)S(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)




![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)

![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)

